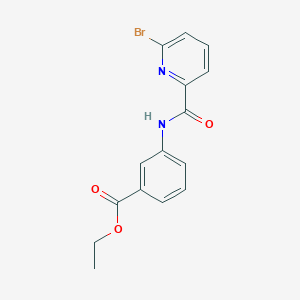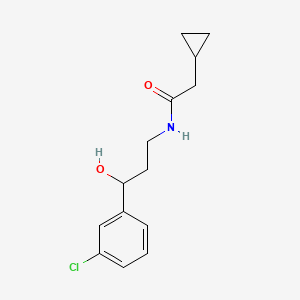
Ethyl 3-(6-bromopyridine-2-amido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(6-bromopyridine-2-amido)benzoate, also known as BRD0705, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been found to exhibit promising effects in various biochemical and physiological processes.
科学的研究の応用
Ethyl 3-(6-bromopyridine-2-amido)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising effects in various biochemical and physiological processes, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. Furthermore, it has been shown to have neuroprotective effects and can prevent neuronal death, making it a potential candidate for treating neurodegenerative diseases.
作用機序
The mechanism of action of Ethyl 3-(6-bromopyridine-2-amido)benzoate is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes and signaling pathways that are involved in various biochemical and physiological processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines and alleviate inflammation.
Biochemical and Physiological Effects:
Ethyl 3-(6-bromopyridine-2-amido)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, reduce the production of pro-inflammatory cytokines and alleviate inflammation, and prevent neuronal death and exhibit neuroprotective effects. Additionally, it has been found to have antioxidant effects and can reduce oxidative stress, which is implicated in various diseases.
実験室実験の利点と制限
Ethyl 3-(6-bromopyridine-2-amido)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields using a specific method. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, the compound has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which are important for drug development.
将来の方向性
There are several future directions for research on Ethyl 3-(6-bromopyridine-2-amido)benzoate. One direction is to further investigate the mechanism of action and optimize its therapeutic effects. Additionally, more studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of the compound. Furthermore, there is a need for in vivo studies to evaluate the efficacy and safety of the compound in animal models. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of Ethyl 3-(6-bromopyridine-2-amido)benzoate in humans.
合成法
Ethyl 3-(6-bromopyridine-2-amido)benzoate is synthesized using a specific method that involves several steps. The first step involves the reaction of 6-bromopyridine-2-carboxylic acid with thionyl chloride to form 6-bromopyridine-2-chloride. The second step involves the reaction of 6-bromopyridine-2-chloride with ethyl 3-amino benzoate to form Ethyl 3-(6-bromopyridine-2-amido)benzoate. This synthesis method has been optimized to obtain high yields of the compound.
特性
IUPAC Name |
ethyl 3-[(6-bromopyridine-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-2-21-15(20)10-5-3-6-11(9-10)17-14(19)12-7-4-8-13(16)18-12/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRYSLWYDNNOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(6-bromopyridine-2-amido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)


![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)


![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)

![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)
![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)